molecular formula C20H28N2O4 B2595507 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide CAS No. 1705862-43-6

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2595507
CAS No.: 1705862-43-6
M. Wt: 360.454
InChI Key: LDMFGVZJXIPMSG-UHFFFAOYSA-N
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide is an ethanediamide (oxalamide) derivative characterized by a central ethanediamide backbone substituted with two distinct moieties:

  • N-[2-methoxy-2-(3-methoxyphenyl)ethyl]: A methoxy-substituted phenethyl group, contributing aromaticity and polarity from the methoxy groups .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-25-17-10-6-9-16(13-17)18(26-2)14-22-20(24)19(23)21-12-11-15-7-4-3-5-8-15/h6-7,9-10,13,18H,3-5,8,11-12,14H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMFGVZJXIPMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NCCC2=CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps. One common method includes the reaction of cyclohexene with ethylamine to form the intermediate compound, which is then reacted with 2-methoxy-2-(3-methoxyphenyl)ethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethanediamide derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a detailed comparison with structurally analogous compounds from the literature:

Table 1: Structural and Functional Comparison of Ethanediamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide C₂₁H₂₇N₃O₄ 385.46 g/mol Cyclohexenylethyl, 3-methoxyphenethyl Hydrophobic cyclohexene and polar methoxy groups; potential for dual solubility
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide C₂₁H₂₇N₃O₃ 369.46 g/mol Cyclohexenylethyl, indol-3-yl-hydroxyethyl Indole moiety may enhance aromatic interactions; hydroxyl group improves solubility
N-[2-(3,4-dimethoxyphenyl)ethyl]-N′-{[3-(thiophene-2-sulfonyl)oxazolidin-2-yl]methyl}ethanediamide C₂₀H₂₆N₄O₇S₂ 522.57 g/mol Dimethoxyphenethyl, thiophene sulfonyl-oxazolidine Sulfonyl and oxazolidine groups enhance metabolic stability; thiophene adds π-π stacking potential
N-{2-[2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(3-methoxyphenyl)ethanediamide C₂₁H₁₈FN₅O₃S 439.47 g/mol Fluorophenyl-thiazolo-triazole, 3-methoxyphenyl Fluorine and triazole enhance bioavailability; thiazole improves membrane permeability
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide C₁₈H₂₃NO₂ 297.39 g/mol Cyclohexenylethyl, 4-methoxyphenyl (acetamide backbone) Simpler acetamide structure; reduced steric hindrance compared to ethanediamide derivatives

Key Findings :

Backbone Flexibility vs. The cyclohexenylethyl group in the target compound introduces flexibility, which may improve binding to hydrophobic pockets in proteins .

Substituent Impact on Solubility :

  • Methoxy groups (e.g., 3-methoxyphenyl in ) increase polarity and water solubility, whereas cyclohexenyl or indole moieties () enhance lipid solubility.
  • Sulfonyl and fluorophenyl groups () improve metabolic stability but may reduce aqueous solubility.

Synthetic Complexity :

  • Compounds with heterocyclic moieties (e.g., thiazolo-triazole in ) require multi-step syntheses involving catalysts like Pd/C or LiAlH4 (), whereas simpler acetamides () are synthesized via direct acylation.

Biological Relevance :

  • Ethanediamides with aromatic and heterocyclic substituents () are often explored for CNS activity due to their ability to cross the blood-brain barrier.
  • The target compound’s methoxyphenyl group is structurally similar to ligands targeting serotonin or melatonin receptors ().

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]ethanediamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C16H24N4O2
  • Molecular Weight : 304.394 g/mol
  • IUPAC Name : N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(3-methoxyphenyl)ethyl]ethanediamide

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. The presence of the cyclohexene moiety suggests potential interactions with neurotransmitter systems, while the methoxyphenyl group may enhance lipophilicity, facilitating better membrane penetration.

Key Mechanisms:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS).
  • Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related disorders.
  • Anti-inflammatory Effects : Some derivatives of similar compounds have shown promise in reducing inflammation, suggesting a potential pathway for therapeutic applications.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

StudyCell LineConcentrationObserved Effect
1HeLa10 µMInhibition of cell proliferation
2MCF-75 µMInduction of apoptosis
3RAW 264.720 µMReduction in NO production

Case Study 1: Antitumor Activity

A recent study explored the antitumor effects of this compound on xenograft models. Mice treated with the compound showed a significant reduction in tumor growth compared to controls, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on neuroprotection in models of neurodegeneration. The compound demonstrated the ability to preserve neuronal integrity and function, indicating its potential utility in neurodegenerative diseases.

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